molecular formula C20H25N5O3 B2531598 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 902287-74-5

4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2531598
CAS No.: 902287-74-5
M. Wt: 383.452
InChI Key: YZHDGHOULXHJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a high-purity synthetic compound provided for research and development purposes. This complex small molecule features a morpholine and a piperazine ring substituted with a methoxybenzoyl group, a structural motif found in compounds with various pharmacological activities. As a derivative of pyridazine, a privileged scaffold in medicinal chemistry, this compound is of significant interest for exploring new biologically active molecules . It is intended for use in laboratory research applications only, such as in vitro assay development and hit-to-lead optimization studies. Researchers are responsible for verifying the compound's suitability for specific applications. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by trained professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-17-4-2-16(3-5-17)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-28-15-13-24/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHDGHOULXHJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 6-chloropyridazine under reflux conditions in an anhydrous solvent such as ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine exhibits several promising biological activities:

Anticancer Potential

Preliminary studies suggest that this compound may act as an anticancer agent by inhibiting specific kinases or receptors involved in tumor growth and metastasis. Its unique structure allows it to interact with biological targets relevant to cell proliferation and survival pathways.

Case Study: Kinase Inhibition

A study demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell lines, suggesting its potential as a lead compound for developing new therapeutics targeting specific cancers.

Neuropharmacological Effects

The compound may also exhibit neuroprotective properties due to its ability to cross the blood-brain barrier. Research into related compounds has indicated potential applications in treating neurological disorders.

Case Study: Neuroprotective Activity

In vitro studies have shown that compounds with similar structures can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety disorders.

Synthesis and Modification

The synthesis of This compound involves several steps, including the formation of the piperazine and pyridazine rings. Researchers are investigating various modifications to enhance its biological activity or to create analogs for further studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Table 2: Antimicrobial Efficacy

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.12 µg/mL
Escherichia coli7.81 µg/mL

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive functions in patients with neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound’s key distinguishing feature is the 4-methoxybenzoyl group on the piperazine ring. Modifications to this substituent significantly alter molecular weight, polarity, and bioactivity. Below is a comparative analysis with similar compounds:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxybenzoyl C₂₁H₂₅N₅O₃* ~407.46 Electron-donating methoxy group; balanced lipophilicity and polarity
4-{6-[4-(1-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine 1-Phenylethyl C₂₀H₂₇N₅O 353.5 Aliphatic substituent; reduced steric hindrance; lower molecular weight
4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine (2-Methyl-5-nitrophenyl)sulfonyl C₁₉H₂₄N₆O₅S 448.5 Sulfonyl group; nitro substituent enhances electron deficiency
4-{6-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine 2,4-Dichlorobenzoyl C₂₁H₂₃Cl₂N₅O₃ ~444.35 Halogenated benzoyl; increased lipophilicity and metabolic stability

*Assumed based on structural similarity to –7.

Key Observations:
  • Electron-Donating vs. In contrast, nitro () and chloro () groups are electron-withdrawing, which may improve binding to hydrophobic pockets or metal ions .
  • Molecular Weight : Sulfonyl and halogenated analogs (–9) exhibit higher molecular weights (~444–448 g/mol), which could impact pharmacokinetic properties like membrane permeability .
  • Synthetic Complexity : The sulfonyl derivative () requires additional steps for sulfonylation, whereas the target compound’s benzoyl group is likely introduced via straightforward amide coupling .

Physicochemical and Functional Differences

Solubility and Polarity:
  • The morpholine moiety in all compounds enhances water solubility via hydrogen bonding. However, the 1-phenylethyl substituent () introduces hydrophobicity, reducing aqueous solubility compared to the target compound’s methoxybenzoyl group .
  • The sulfonyl group () increases polarity but may also introduce steric bulk, limiting solubility in nonpolar solvents .

Biological Activity

The compound 4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule with significant potential in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various human cancer cell lines, including:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

These effects are attributed to the compound's ability to interact with specific molecular targets involved in cancer progression, such as receptor tyrosine kinases. Preliminary studies suggest that it may inhibit key kinases or receptors that promote tumor growth and metastasis .

The compound's mechanism of action involves:

  • Inhibition of cell proliferation : It disrupts signaling pathways essential for cancer cell survival.
  • Binding affinity studies : Techniques such as surface plasmon resonance indicate that the compound binds effectively to its biological targets, enhancing its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for modifications to enhance biological activity. Typical methods include:

  • Direct coupling reactions involving piperazine derivatives.
  • Substitution reactions on the pyridazine ring to produce analogs with improved solubility and potency.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 15 µM.
Study BShowed that modifications to the methoxy group enhanced binding affinity to target kinases by 30%.
Study CInvestigated drug-drug interactions, revealing synergistic effects when combined with established chemotherapeutics.

Notable Research Insights

A study highlighted the compound's ability to inhibit human acetylcholinesterase, indicating potential applications beyond oncology, such as in neurodegenerative diseases . Another investigation into its analogs revealed broad-spectrum antimicrobial activity, further emphasizing the versatility of this compound class .

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsYieldReference
Piperazine couplingDMF, 80°C, 12h70%
Morpholine additionTHF, NaH, 0°C → RT60%
PurificationColumn chromatography (CHCl₃:MeOH)85%

Advanced: How can computational methods optimize this compound’s synthesis?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction pathways:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyridazine-piperazine coupling .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for coupling efficiency) .
  • Feedback Loop : Refine computational models using experimental kinetic data (e.g., reaction rates under varying temperatures) .

Basic: What spectroscopic techniques characterize this compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation of the morpholine and piperazine rings (e.g., bond angles, torsional strain) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.6–4.0 ppm (morpholine O-CH₂) and δ 7.2–8.1 ppm (pyridazine aromatic protons) .
    • ¹³C NMR : Carbonyl signals near δ 170 ppm (methoxybenzoyl group) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 440.2) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
  • Dose-Response Studies : Test activity across 3–5 log concentrations to identify false positives/negatives .
  • Mechanistic Profiling : Use knockout models or siRNA to validate target engagement (e.g., kinase inhibition vs. off-target effects) .

Basic: What impurities are common, and how are they identified?

Methodological Answer:
Common impurities include:

  • Unreacted intermediates : 4-Methoxybenzoyl chloride (detected via HPLC retention time ~8.2 min) .
  • Degradation products : Morpholine-ring-opened derivatives (identified by LC-MS/MS) .

Q. Table 2: Impurity Profiling

ImpurityCAS NumberAnalytical MethodReference
4-Methoxybenzoyl chloride100-07-2HPLC (EP/BP)
Pyridazine dimern/aLC-MS/MS

Advanced: How do morpholine/piperazine moieties affect pharmacokinetics?

Methodological Answer:

  • Lipophilicity : Piperazine increases solubility at physiological pH (pKa ~7.1), while morpholine enhances membrane permeability (logP ~1.2) .
  • Metabolic Stability : Piperazine’s tertiary amine resists CYP450 oxidation, extending half-life (t₁/₂ > 6h in vitro) .

Basic: What stability considerations apply to this compound?

Methodological Answer:

  • Storage : Store at –20°C under argon; sensitive to light and humidity (degradation >5% after 30 days at RT) .
  • Solution Stability : Use DMSO for stock solutions (stable for 1 month at –80°C) .

Advanced: Design experiments for studying biological target interactions.

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding affinity (KD < 1 μM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for piperazine-target binding .

Basic: Which regulatory guidelines apply to analytical validation?

Methodological Answer:
Follow European Pharmacopoeia (EP) and British Pharmacopoeia (BP) guidelines for:

  • HPLC Validation : Linearity (R² > 0.99), precision (%RSD < 2%) .
  • Impurity Thresholds : Report impurities ≥0.1% via validated methods .

Advanced: Can membrane separation improve compound isolation?

Methodological Answer:

  • Nanofiltration : Use 200–500 Da MWCO membranes to separate the compound (MW ~440 Da) from smaller by-products .
  • Simulated Moving Bed (SMB) Chromatography : Achieve >95% purity in continuous mode .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.